Human Defensin NP-1

Vue d'ensemble

Description

La défensine neutrophile humaine 1, également connue sous le nom de défensine alpha 1, est un petit peptide antimicrobien qui joue un rôle crucial dans le système immunitaire inné. On la trouve principalement dans les granules azurophiles des neutrophiles, un type de globule blanc, et elle est impliquée dans la destruction intracellulaire des agents pathogènes. Ce peptide fait partie de la famille des défensines, qui se caractérise par un motif de cystéine conservé et est connue pour son activité antimicrobienne à large spectre contre les bactéries, les champignons et les virus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La défensine neutrophile humaine 1 est synthétisée sous forme de précurseur inactif appelé préproHNP1, qui est clivé de manière co-traductionnelle pour former proHNP1. Ce propeptide subit un traitement supplémentaire pour devenir le peptide mature et actif. Le traitement implique le clivage du prosegment N-terminal, qui neutralise le peptide C-terminal fortement chargé positivement .

Méthodes de production industrielle : Dans les milieux industriels, la défensine neutrophile humaine 1 peut être produite en utilisant la technologie de l’ADN recombinant. Le gène codant pour le peptide est inséré dans un système d’expression approprié, tel qu’Escherichia coli, où il est exprimé et purifié. Le processus de purification implique généralement une chromatographie d’affinité pour isoler le peptide sous sa forme active .

Analyse Des Réactions Chimiques

Types de réactions : La défensine neutrophile humaine 1 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide contient des résidus cystéine qui peuvent former des ponts disulfures, qui sont essentiels à sa stabilité et à son activité.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres, ce qui peut affecter la structure et la fonction du peptide.

Clivage protéolytique : Le peptide peut être clivé par des protéases telles que l’élastase des neutrophiles et la protéinase 3, qui sont impliquées dans son activation.

Réactifs et conditions courants :

Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène peuvent induire la formation de ponts disulfures.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) peuvent rompre les ponts disulfures.

Clivage protéolytique : Des enzymes telles que l’élastase des neutrophiles et la protéinase 3 sont utilisées pour cliver le propeptide en sa forme active.

Principaux produits formés : Le principal produit formé à partir de ces réactions est le peptide mature et actif de la défensine neutrophile humaine 1, qui présente une activité antimicrobienne .

4. Applications de la recherche scientifique

La défensine neutrophile humaine 1 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Elle est étudiée pour ses propriétés structurales uniques et sa capacité à former des ponts disulfures.

Biologie : Le peptide est un élément clé du système immunitaire inné et est impliqué dans la défense contre les agents pathogènes.

Médecine : La défensine neutrophile humaine 1 a des applications thérapeutiques potentielles en tant qu’agent antimicrobien. .

Applications De Recherche Scientifique

Human neutrophil defensin 1 has a wide range of scientific research applications, including:

Chemistry: It is studied for its unique structural properties and its ability to form disulfide bonds.

Biology: The peptide is a key component of the innate immune system and is involved in the defense against pathogens.

Medicine: Human neutrophil defensin 1 has potential therapeutic applications as an antimicrobial agent. .

Mécanisme D'action

La défensine neutrophile humaine 1 exerce ses effets en perturbant les membranes cellulaires des agents pathogènes. Le peptide interagit avec la bicouche lipidique des membranes cellulaires microbiennes, ce qui conduit à la formation de pores et à la lyse cellulaire subséquente. Ce mécanisme est facilité par la nature amphipathique du peptide et sa capacité à s’insérer dans les membranes lipidiques .

Cibles et voies moléculaires :

Bicouche lipidique : La cible principale de la défensine neutrophile humaine 1 est la bicouche lipidique des membranes cellulaires microbiennes.

Cibles intracellulaires : Le peptide peut également interagir avec des composants intracellulaires, conduisant à l’inhibition de la synthèse des protéines et à l’induction de l’apoptose dans les cellules cibles

Comparaison Avec Des Composés Similaires

La défensine neutrophile humaine 1 fait partie de la famille des défensines alpha, qui comprend d’autres peptides similaires tels que la défensine neutrophile humaine 2 et la défensine neutrophile humaine 3. Ces peptides partagent un degré élevé de similarité de séquence et de caractéristiques structurales, y compris le motif de cystéine conservé .

Composés similaires :

Défensine neutrophile humaine 2 : Similaire en structure et en fonction, mais diffère d’un acide aminé.

Défensine neutrophile humaine 3 : Egalement similaire, avec des différences mineures dans la séquence d’acides aminés.

Unicité : La défensine neutrophile humaine 1 est unique en raison de sa séquence d’acides aminés spécifique et de son activité antimicrobienne puissante. C’est l’une des défensines les plus abondantes dans les neutrophiles et elle joue un rôle essentiel dans les premiers stades de la réponse immunitaire .

Propriétés

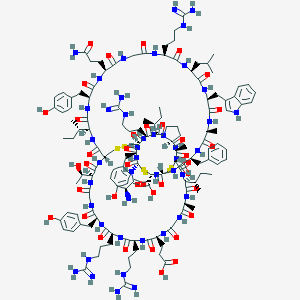

IUPAC Name |

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJOFJHOZZPBKI-KSWODRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H222N44O38S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163882 | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3442.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148093-65-6 | |

| Record name | Human Defensin NP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)